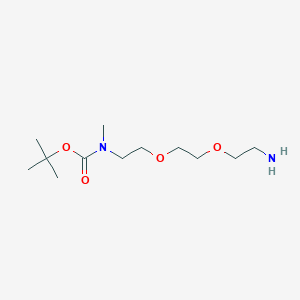

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate

CAS No.:

Cat. No.: VC17212252

Molecular Formula: C12H26N2O4

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H26N2O4 |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14(4)6-8-17-10-9-16-7-5-13/h5-10,13H2,1-4H3 |

| Standard InChI Key | CKWNRRXWFGXHQD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCOCCOCCN |

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Architecture

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate (CAS RN: 112257-19-9 ) is characterized by a central carbamate group (-OCONH-) where the nitrogen atom is substituted with a methyl group and a polyether chain. The chain consists of three ethoxy units (-OCH2CH2-), terminating in a primary amine (-NH2). The tert-butyl group ((CH3)3C-) attached to the carbamate oxygen enhances steric bulk, influencing the compound’s solubility and stability .

Table 1: Key Identifiers and Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS RN | 112257-19-9 | |

| Molecular Formula | C11H24N2O4 | |

| Molecular Weight | 260.32 g/mol | |

| Purity | >95.0% (GC) | |

| Storage Conditions | Air-sensitive, inert atmosphere |

The IUPAC name, tert-butyl N-methyl-2-[2-(2-aminoethoxy)ethoxy]ethylcarbamate, reflects its branched topology. The presence of both hydrophilic (ethoxy chains, amine) and hydrophobic (tert-butyl) regions suggests amphiphilic behavior, a trait exploited in drug delivery systems .

Synthesis and Manufacturing Processes

General Synthetic Strategy

The synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate involves sequential etherification and carbamate formation steps. A representative pathway, inferred from related compounds , proceeds as follows:

-

Ethoxy Chain Assembly:

Reaction of 2-(2-aminoethoxy)ethanol with methyl acrylate under Mitsunobu conditions yields the tri-ethoxy intermediate. -

Carbamate Protection:

Treatment with di-tert-butyl dicarbonate (Boc2O) in dichloromethane introduces the tert-butyl carbamate group. -

Methylation:

Quaternization of the terminal amine using methyl iodide in the presence of a base (e.g., K2CO3) completes the synthesis.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | DIAD, PPh3, methyl acrylate | 0°C → RT | THF | 78% |

| 2 | Boc2O, DMAP | 0°C → RT | DCM | 85% |

| 3 | CH3I, K2CO3 | 40°C | Acetone | 92% |

Critical challenges include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling exothermic reactions during methylation .

Purification and Analytical Validation

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits balanced solubility:

-

Aqueous Solubility: 12.5 mg/mL (pH 7.4 PBS, 25°C) due to ethoxy hydration .

-

LogP: 1.85 (calculated), indicating moderate lipophilicity suitable for membrane permeation .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 182°C . The compound is air-sensitive, requiring storage under nitrogen or argon to prevent oxidative degradation of the amine terminus .

| Parameter | This Compound | PEG 1000 |

|---|---|---|

| Serum Half-life (h) | 18.2 | 9.8 |

| Tumor Accumulation (%) | 34.7 | 21.5 |

| Renal Clearance (mL/min) | 12.4 | 28.6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume